molecular formula C8H11HgNO2 B14682845 Phenylmercuric ammonium acetate CAS No. 53404-67-4

Phenylmercuric ammonium acetate

Cat. No.: B14682845
CAS No.: 53404-67-4
M. Wt: 353.77 g/mol
InChI Key: LPDJEBDOSVRHKE-UHFFFAOYSA-M
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Description

Contextualization of Organomercury Compounds in Chemical Research

Organomercury compounds, characterized by at least one stable mercury-carbon bond, represent a significant area of organometallic chemistry. nih.gov Historically, these compounds have been utilized in a variety of applications, ranging from synthetic intermediates to agents with potent biological activity. nih.govnoaa.gov The stability of the Hg-C bond to air and moisture has made them valuable reagents in organic synthesis. taylorandfrancis.com Research in this field has explored their synthesis, structure, and reactivity, revealing unique chemical properties that distinguish them from other organometallic compounds. nih.gov

The synthesis of organomercury compounds can be achieved through several methods, including the direct reaction of mercury with organic halides and the mercuration of aromatic rings. taylorandfrancis.comnih.gov The latter, first reported by Otto Dimroth in 1898, involves the electrophilic substitution of an aromatic compound with a mercury(II) salt, such as mercuric acetate (B1210297). nih.gov These reactions have been fundamental in expanding the scope of organomercury chemistry.

General Overview of Phenylmercury (B1218190) Derivatives

Phenylmercury compounds are a subclass of organomercury compounds where a phenyl group is bonded to a mercury atom. nih.gov This category includes a range of derivatives, with the general structure C₆H₅HgX, where X can be an anion like acetate, nitrate, or chloride. nih.govresearchgate.net Phenylmercuric acetate, the parent compound of phenylmercuric ammonium (B1175870) acetate, has been one of the more extensively studied and utilized compounds in this family. wikipedia.orgnih.gov

These derivatives have been historically employed as fungicides, disinfectants, and preservatives in various industrial and agricultural applications. nih.govwikipedia.orgnih.gov For instance, phenylmercuric acetate was used in paints and as a seed treatment to prevent fungal growth. wikipedia.orgnih.gov The biological activity of these compounds is a key area of research, with studies investigating their efficacy against various microorganisms. wikipedia.org

Phenylmercuric Ammonium Acetate within the Organomercurial Landscape

This compound, with the chemical formula C₈H₁₁HgNO₂, is a specific salt within the broader family of phenylmercury compounds. nih.gov It is identified by the CAS number 34604-38-1. nih.gov This compound is understood as a complex of phenylmercuric acetate and ammonia (B1221849). nih.gov Its placement within the organomercurial landscape is defined by its direct relationship to phenylmercuric acetate, from which it is synthesized.

The synthesis of this compound typically involves a metathesis reaction where phenylmercuric acetate is treated with an ammonium salt. This process results in the formation of the title compound. While detailed, specific research on this compound is limited in publicly available literature, its properties and potential applications are often inferred from the well-documented characteristics of its parent compound, phenylmercuric acetate.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₁HgNO₂ nih.gov
Molecular Weight 353.77 g/mol nih.gov
IUPAC Name acetyloxy(phenyl)mercury;azane nih.gov
CAS Number 34604-38-1 nih.gov
Synonyms Setrete ammonium, Phenyl mercury ammonium acetate, Caswell No. 656A, EPA Pesticide Chemical Code 066004 nih.gov

Research Findings

Detailed research focusing exclusively on the fungicidal or antimicrobial efficacy of this compound is not extensively available in the reviewed literature. However, significant research has been conducted on its parent compound, phenylmercuric acetate, which provides context for the potential applications of its ammonium salt derivative.

A notable study on phenylmercuric acetate investigated its in vitro activity against 261 isolates of ocular pathogenic fungi. The results demonstrated that phenylmercuric acetate had potent antifungal activity, with a Minimum Inhibitory Concentration (MIC₉₀) of 0.0156 mg/L for various fungal species, including Fusarium spp. and Aspergillus spp. nih.gov This activity was found to be significantly superior to that of other established antifungal agents like amphotericin B and natamycin (B549155) in this study. nih.gov

Furthermore, research has explored the biodegradation of phenylmercuric acetate by mercury-resistant bacteria. These studies have shown that certain bacteria can break down phenylmercuric acetate into elemental mercury vapor and benzene (B151609). This metabolic conversion is a critical aspect of its environmental fate.

While these findings directly pertain to phenylmercuric acetate, they suggest the likely biocidal properties of this compound, given their close structural and chemical relationship. However, without specific studies on the ammonium salt, direct extrapolation of efficacy and behavior requires caution.

Properties

CAS No.

53404-67-4

Molecular Formula

C8H11HgNO2

Molecular Weight

353.77 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;azane

InChI

InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1

InChI Key

LPDJEBDOSVRHKE-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=CC=C1.N

Origin of Product

United States

Synthetic Pathways and Chemical Transformations of Phenylmercuric Ammonium Acetate

Precursor Synthesis: Phenylmercuric Acetate (B1210297)

The primary precursor for the synthesis of phenylmercuric ammonium (B1175870) acetate is phenylmercuric acetate. The formation of this precursor is typically achieved through the direct mercuration of benzene (B151609).

Benzene Mercuration Reactions

The mercuration of benzene is an electrophilic aromatic substitution reaction. aakash.ac.in In this process, a hydrogen atom on the benzene ring is replaced by an acetoxymercury group (-HgOOCCH₃). The reaction is typically carried out by heating benzene with mercuric acetate. aakash.ac.ingoogle.com The electrophile in this reaction is believed to be the mercuric cation or a related species generated from mercuric acetate. The reaction mechanism involves the attack of the electron-rich benzene ring on the mercury species, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. aakash.ac.in Subsequent loss of a proton restores the aromaticity of the ring and yields the final product, phenylmercuric acetate. aakash.ac.in

The direct monomercuration of benzene with mercuric salts like mercuric acetate can be slow at temperatures below 100°C. google.com To facilitate the reaction, various catalysts and conditions have been explored. For instance, the use of perchloric acid as a catalyst has been shown to promote the mercuration of benzene with mercuric acetate. chegg.com

Influence of Acidic and Alcoholic Media on Yield

The reaction medium significantly influences the yield of phenylmercuric acetate. The use of glacial acetic acid as a solvent is common in the synthesis of phenylmercuric acetate from benzene and mercuric oxide. google.com The presence of acetic acid can facilitate the dissolution of mercuric salts and can participate in the reaction. In some procedures, a large excess of both benzene and glacial acetic acid is used. google.com

The addition of an alcohol to the reaction mixture has also been investigated. Heating benzene with an alcoholic solution of mercuric acetate at elevated temperatures can lead to the formation of phenylmercuric acetate. aakash.ac.in The alcohol can help in the removal of acetic acid formed during the reaction as an ester, thereby driving the equilibrium towards the product side. However, this method may require prolonged reaction times at reflux temperatures. google.com

To enhance reaction rates and yields at atmospheric pressure, catalysts such as fluorides (e.g., hydrogen fluoride, boron trifluoride, antimony trifluoride) have been employed in minor proportions. google.com These catalysts allow the reaction to proceed efficiently at temperatures not exceeding reflux temperatures, avoiding the need for high-pressure equipment. google.com For example, reacting mercuric acetate, acetic acid, and benzene in the presence of boron trifluoride can significantly improve the yield of phenylmercuric acetate. google.com

Table 1: Effect of Catalysts on Phenylmercuric Acetate Yield

Catalyst Reaction Time (hours) Yield (%) Melting Point (°C) Reference
Boron trifluoride ~2 78.2 Not specified google.com
Boron trifluoride ~2 69.7 Not specified google.com
Boron trifluoride 2 78 147-149 google.com
Hydrofluoric acid ~2 71.3 148-151 google.com
None (prolonged heating) Several hours Lower yields Not specified google.com

Conversion to Phenylmercuric Ammonium Acetate

Once phenylmercuric acetate is synthesized and purified, it can be converted to this compound.

Reaction with Ammonium Salts and Ammonia (B1221849)

The synthesis of this compound from phenylmercuric acetate typically involves a reaction with an ammonium salt, such as ammonium acetate, or with ammonia itself. This transformation is essentially a salt metathesis or a complexation reaction. When phenylmercuric acetate is treated with ammonium acetate, an equilibrium is established, leading to the formation of this compound. The reaction can also be carried out by reacting phenylmercuric acetate with ammonia. The lone pair of electrons on the nitrogen atom in ammonia can coordinate with the mercury atom, leading to the formation of the ammonium complex.

Controlled Synthesis Conditions for Compound Stability

The stability of this compound is a critical consideration during its synthesis and storage. Organomercury compounds can be sensitive to light and heat. Therefore, the synthesis is often carried out under controlled temperature conditions to prevent decomposition. The product is typically preserved in tight, light-resistant containers. pharmacopeia.cn The compound's stability is also influenced by the pH of the medium.

Derivatization Reactions of this compound

Derivatization reactions are chemical modifications of a compound to produce a new substance with different properties, which can be useful for analysis or for creating new compounds with specific functionalities. This compound can undergo derivatization at the mercury-carbon bond, the acetate group, or through reactions involving the ammonium counter-ion.

One common type of derivatization for organomercury compounds is the reaction with halide salts. For instance, treatment of phenylmercuric acetate (and by extension, the ammonium salt) with a halide source can lead to the formation of the corresponding phenylmercuric halide. These derivatives can have different solubilities and reactivities compared to the parent acetate compound.

Furthermore, the phenyl group itself can undergo substitution reactions, although the presence of the mercury-containing group will influence the regioselectivity of such reactions. The acetate group can also be exchanged for other carboxylates or anions, leading to a variety of phenylmercuric compounds.

Formation of Di(phenylmercuri)ammonium Compounds

One of the characteristic reactions of phenylmercury (B1218190) compounds is their interaction with ammonia. This compound, or its precursor phenylmercuric acetate, reacts with concentrated aqueous ammonia to form di(phenylmercuri)ammonium compounds. smolecule.com In this transformation, two phenylmercury units become covalently bonded to a central nitrogen atom, displacing hydrogen atoms from ammonia to form a complex cation.

The general reaction proceeds as follows:

2 C₆H₅Hg⁺ + NH₃ → [(C₆H₅Hg)₂NH₂]⁺ + H⁺

The resulting di(phenylmercuri)ammonium cation then forms a salt with the acetate anion present in the solution. This reaction highlights the high affinity of the phenylmercury cation for nitrogen-based ligands. The formation of these compounds is a key example of the assembly of more complex organometallic structures from simpler phenylmercury precursors. While the acetate salt is a primary example, other related salts can be formed depending on the starting materials.

Table 1: Examples of Di(phenylmercuri)ammonium Compounds

Compound Name Molecular Formula Cation Anion
Di(phenylmercuri)ammonium acetate C₁₄H₁₅Hg₂NO₂ [(C₆H₅Hg)₂NH₂]⁺ CH₃COO⁻
Di(phenylmercuri)ammonium propionate C₁₅H₁₇Hg₂NO₂ [(C₆H₅Hg)₂NH₂]⁺ C₂H₅COO⁻

Nucleophilic Interactions and Complexation Studies

The mercury atom in this compound is electrophilic and readily interacts with a variety of nucleophiles to form stable complexes. This reactivity is fundamental to its chemical behavior and its mode of action in various applications. The phenylmercury cation, [C₆H₅Hg]⁺, is a soft acid and therefore forms strong bonds with soft bases, most notably sulfur-containing nucleophiles.

Studies have shown that phenylmercury compounds react readily with thiols (R-SH) to form stable phenylmercury-thiolates (C₆H₅Hg-SR). This high-affinity interaction is a hallmark of organomercury chemistry. For example, the interaction with 2,3-dimercapto-1-propane sodium sulfonate, a chelating agent with two thiol groups, demonstrates the strong tendency of phenylmercury to bind to sulfur ligands, a process that has been explored for its potential in mobilizing mercury from biological systems. nih.gov

Beyond thiols, other nucleophiles can also coordinate to the mercury center. Halide ions (F⁻, Cl⁻, Br⁻, I⁻) can displace the acetate ligand to form the corresponding phenylmercuric halides. noaa.gov The strength of this interaction often increases with the softness of the halide, with iodide forming a particularly stable complex. These complexation reactions are typically rapid and illustrate the versatility of the phenylmercury cation in coordination chemistry.

Preparation of Related Phenylmercury Compounds via Double-Decomposition

This compound can be utilized as a starting material to synthesize other phenylmercury salts through double-decomposition (or metathesis) reactions. These reactions involve the exchange of anionic partners between two soluble salts, leading to the precipitation of a less soluble product.

Given that this compound is essentially a solution of phenylmercuric acetate and ammonia, its reactivity in metathesis reactions is analogous to that of phenylmercuric acetate. nih.gov By reacting an aqueous or ethanolic solution of phenylmercuric acetate with a salt containing a different anion (e.g., a potassium halide), the acetate ion can be exchanged.

A general representation of this process is:

C₆H₅HgOCOCH₃ + KX → C₆H₅HgX + K(OCOCH₃) (where X = Cl, Br, I, SCN, etc.)

This synthetic route is highly effective for preparing a variety of phenylmercury compounds. For instance, reacting phenylmercuric acetate with potassium iodide in a suitable solvent yields phenylmercuric iodide, which is significantly less soluble and precipitates from the solution. science.gov Similarly, the use of potassium thiocyanate (B1210189) would produce phenylmercuric thiocyanate. This methodology provides a straightforward and versatile approach to diversifying the anionic ligand attached to the phenylmercury moiety, enabling the synthesis of a library of related compounds for further study or application.

Table 2: Phenylmercury Compounds from Double-Decomposition of Phenylmercuric Acetate

Reactant Product Product Formula
Potassium Chloride Phenylmercuric chloride C₆H₅HgCl
Potassium Bromide Phenylmercuric bromide C₆H₅HgBr
Potassium Iodide Phenylmercuric iodide C₆H₅HgI

Environmental Chemistry and Biogeochemical Cycling

Abiotic Degradation Mechanisms

Abiotic degradation of phenylmercuric ammonium (B1175870) acetate (B1210297) proceeds through two primary pathways: hydrolysis and photochemical decomposition. These processes occur independently of microbial activity and are influenced by environmental factors such as pH, light exposure, and the presence of other chemical species.

In aqueous environments, particularly those with alkaline conditions, phenylmercuric acetate is known to undergo hydrolysis. This reaction involves the cleavage of the ester linkage, leading to the formation of phenylmercuric oxide. nih.gov The general reaction can be represented as:

2 C₆H₅HgOCOCH₃ + H₂O → (C₆H₅Hg)₂O + 2 CH₃COOH

This transformation is significant as it alters the solubility and partitioning behavior of the mercury compound in the environment.

Exposure to sunlight can induce the photochemical decomposition of phenylmercuric compounds. nih.gov This process is a critical pathway for the degradation of these compounds in surface waters and on terrestrial surfaces. The experimental half-life for the direct photolysis of phenylmercuric acetate in distilled water when irradiated with sunlight at a shallow depth has been reported to be 16 hours. nih.gov

The fundamental step in the photochemical decomposition of phenylmercuric acetate is the cleavage of the covalent bond between the carbon atom of the phenyl group and the mercury atom. nih.gov This bond is susceptible to cleavage upon absorption of light energy in the environmental spectrum. Research has confirmed that products arising from direct photolysis are a direct result of this phenyl-mercurial bond scission. nih.gov

The cleavage of the carbon-mercury bond during photolysis leads to the formation of several products, including elemental mercury (Hg⁰) and phenyl radicals (C₆H₅•). nih.gov The formation of volatile elemental mercury is a key step in the biogeochemical cycling of mercury, as it can be transported long distances in the atmosphere. The highly reactive phenyl radicals can subsequently participate in a variety of secondary reactions with other environmental constituents. nih.govscielo.br

In addition to elemental mercury, photochemical decomposition can also lead to the formation of inorganic mercury salts. Mercurous oxide (Hg₂O) has been identified as a photolysis product of phenylmercuric acetate. nih.gov The generation of phenyl free radicals is a concurrent process to the formation of these mercury species. nih.gov

Table 1: Abiotic Degradation of Phenylmercuric Acetate

Degradation PathwayKey ProcessPrimary ProductsInfluencing FactorsReported Half-life
HydrolysisCleavage of the ester linkagePhenylmercuric oxide, Acetic acidAlkaline pH-
Photochemical DecompositionCleavage of the phenyl-mercury bondElemental mercury (Hg⁰), Phenyl radicals, Mercurous oxideSunlight exposure16 hours (in distilled water) nih.gov

Photochemical Decomposition under Environmental Conditions

Biotic Transformations and Microbial Ecology

The transformation of phenylmercuric ammonium acetate in the environment is significantly influenced by microbial activity. Mercury-resistant bacteria have evolved specific enzymatic machinery to detoxify organomercurial compounds.

Selected cultures of various mercury-resistant bacteria have been shown to degrade phenylmercuric acetate. nih.gov Through the use of flameless atomic absorption spectrophotometry and vapor phase chromatography, it has been demonstrated that elemental mercury vapor and benzene (B151609) are the products of this biodegradation. nih.govnih.gov This process has been observed in several bacterial genera, highlighting the widespread nature of this resistance mechanism in the environment.

The key enzyme responsible for the cleavage of the carbon-mercury bond in organomercurials is organomercurial lyase (MerB). ebi.ac.ukwikipedia.org This enzyme is part of the broader mer operon, which confers mercury resistance to bacteria. nih.gov Organomercurial lyase catalyzes the protonolysis of the carbon-mercury bond, breaking down phenylmercuric acetate into less toxic inorganic mercury (Hg²⁺) and benzene. nih.govebi.ac.uk The resulting Hg²⁺ can then be further reduced to volatile elemental mercury (Hg⁰) by another enzyme in the mer operon, mercuric reductase (MerA). nih.gov

Studies on mercury-resistant Pseudomonas species have shown that the enzymatic system for PMA decomposition is inducible. nih.govosti.gov The complete degradation requires a reduced NAD(P) generating system, cytochrome c-I, and the decomposing enzyme that specifically targets the C-Hg linkage. osti.gov

Table 2: Biotic Degradation of Phenylmercuric Acetate by Various Bacterial Genera

Bacterial GenusDegradation ProductsKey Enzyme System
PseudomonasElemental Mercury, BenzeneOrganomercurial lyase (MerB), Mercuric reductase (MerA) nih.govnih.govosti.gov
ArthrobacterElemental Mercury, BenzeneOrganomercurial lyase (MerB), Mercuric reductase (MerA) nih.gov
EscherichiaElemental Mercury, BenzeneOrganomercurial lyase (MerB), Mercuric reductase (MerA) nih.gov
FlavobacteriumElemental Mercury, BenzeneOrganomercurial lyase (MerB), Mercuric reductase (MerA) nih.gov
VibrioElemental Mercury, BenzeneOrganomercurial lyase (MerB), Mercuric reductase (MerA) nih.gov

Microbial Degradation Processes in Environmental Matrices

The transformation and degradation of phenylmercuric acetate in the environment are significantly driven by microbial activity. Certain microorganisms have evolved specific mechanisms to detoxify this organomercurial compound, playing a crucial role in its biogeochemical cycling.

A primary pathway for the microbial degradation of phenylmercuric acetate involves its cleavage into inorganic mercury and an organic component. Selected cultures of mercury-resistant bacteria have been shown to degrade the fungicide-slimicide phenylmercuric acetate. nih.govasm.orgnih.govresearchgate.net Through the use of closed-system analyses incorporating flameless atomic absorption spectrophotometry and vapor phase chromatography, researchers have demonstrated that this degradation process yields elemental mercury vapor (Hg0) and benzene as its main products. nih.govasm.orgresearchgate.netsemanticscholar.org This biotransformation is a detoxification mechanism for the bacteria, converting a highly toxic organomercurial into less toxic components, including volatile elemental mercury which can then be released from the environmental matrix. semanticscholar.org

The biotransformation of phenylmercuric acetate is carried out by bacteria that possess specific genetic determinants for mercury resistance. semanticscholar.orgoup.com These bacteria, isolated from environments like the Chesapeake Bay, include various genera such as Pseudomonas, Arthrobacter, Enterobacteriaceae, Escherichia, Flavobacterium, and Vibrio. nih.govnih.gov The resistance mechanism is typically encoded by the mer operon, which can be located on plasmids or the bacterial chromosome. oup.comfrontiersin.org

This operon contains key genes responsible for detoxification. The merB gene codes for the enzyme organomercurial lyase, which cleaves the carbon-mercury (C-Hg) bond in organic mercury compounds like phenylmercuric acetate. oup.com This action releases the organic moiety (benzene) and ionic mercury (Hg2+). Subsequently, the enzyme mercuric reductase, encoded by the merA gene, reduces the highly reactive ionic mercury to the much less toxic and volatile elemental mercury (Hg0). oup.comfrontiersin.org This two-step enzymatic process is the fundamental mechanism by which a wide range of bacteria resist the toxic effects of both organic and inorganic mercury compounds. oup.com The discovery of transposable genetic elements conferring resistance to phenylmercuric acetate in soil bacteria such as Pseudomonas fluorescens highlights the ability of these resistance genes to move between different bacterial species. nih.govnih.gov

Table 1: Research Findings on Bacterial Degradation of Phenylmercuric Acetate

Bacterial Genus Degradation Products Key Enzyme(s) Genetic Element Reference(s)
PseudomonasElemental Mercury (Hg0), Benzene, DiphenylmercuryOrganomercurial Lyase (MerB), Mercuric Reductase (MerA)Transposable Elements, mer Operon nih.govsemanticscholar.orgnih.govnih.gov
ArthrobacterElemental Mercury (Hg0), BenzeneNot specified in detail, but part of HgR bacteriaNot specified in detail nih.govfrontiersin.org
KlebsiellaNot specified in detailNot specified in detailTransposable Elements nih.gov
CitrobacterNot specified in detailNot specified in detailTransposable Elements nih.gov
Various EnterobacteriaceaeElemental Mercury (Hg0), BenzeneNot specified in detail, but part of HgR bacteriaNot specified in detail nih.gov

In addition to the cleavage into elemental mercury and benzene, another microbial metabolic pathway for phenylmercuric acetate has been identified. Soil and aquatic microorganisms have been found to rapidly metabolize phenylmercuric acetate into diphenylmercury. nih.gov This conversion represents a significant metabolic product under certain conditions. semanticscholar.orgnih.gov It is noteworthy that in these microbial metabolism studies, methylmercury (B97897) derivatives were not detected as products. nih.gov

Environmental Fate of Organomercurials in Soil and Aquatic Systems

The ultimate fate of phenylmercuric compounds in the environment is governed by a combination of microbial degradation, chemical transformations, and physical transport processes.

Once introduced into the environment, such as through its former use as a fungicide, phenylmercuric acetate and other organomercurials can persist in soil. ucpress.edu The degradation of organic mercury in soil is generally a slow process. ucpress.edu For instance, studies on related organomercurials have shown that a high percentage of the original compound can remain in the soil even after several weeks. ucpress.edu

Phenylmercuric acetate is expected to dissociate in the environment, forming the phenylmercury (B1218190) cation. nih.gov While the undissociated molecule is predicted to be mobile, cations tend to adsorb more strongly to soil components like organic matter and clay. nih.gov This adsorption can reduce its mobility and contribute to its persistence in the topsoil layers. ucpress.edunih.gov Concerns over the long-term persistence of mercury and its potential to accumulate to unacceptable levels in soils following repeated applications were a primary reason for the restriction of mercury-based fungicides. ucpress.edu

Several environmental factors can influence the degradation rate of phenylmercuric acetate. The presence of oxygen is a key factor, with several studies indicating that the compound is rapidly biodegraded under aerobic conditions. semanticscholar.orgnih.gov Soil pH also plays a role; in basic soils, phenylmercuric acetate may undergo hydrolysis to form phenylmercuric oxide. nih.gov

Table 2: Summary of Environmental Fate of Phenylmercuric Acetate

Process Controlling Factors Outcome Reference(s)
Biodegradation Aerobic conditions, presence of mercury-resistant bacteriaConversion to elemental mercury, benzene, and diphenylmercury semanticscholar.orgnih.gov
Adsorption/Mobility Soil organic matter, clay content, dissociation into cationReduced mobility, persistence in topsoil ucpress.edunih.gov
Hydrolysis Basic soil pHFormation of phenylmercuric oxide nih.gov
Transport Water flow (e.g., irrigation)Mobilization and transport to other environmental compartments ucpress.edu

Bioaccumulation Processes in Ecological Systems

The introduction of phenylmercuric acetate into the environment sets in motion a series of complex biogeochemical processes. While this organomercury compound has its own toxicological profile, its primary environmental significance lies in its role as a source of inorganic mercury, which can then be transformed into the highly toxic and bioaccumulative methylmercury.

Mercurial Uptake and Distribution in Organisms

Once released into aquatic systems, phenylmercuric acetate and its degradation products can be taken up by organisms. The lipophilic nature of organic mercury compounds like phenylmercuric acetate allows them to be absorbed by organisms. industrialchemicals.gov.au Studies have shown that microorganisms in soil and water can rapidly metabolize phenylmercuric acetate. nih.gov One of the metabolic products identified is diphenylmercury. nih.gov

The ultimate fate of the mercury from phenylmercuric acetate is its conversion to inorganic divalent mercury (Hg(II)). industrialchemicals.gov.au This inorganic form is then available for uptake by aquatic biota. The bioconcentration of mercury and its compounds can be substantial, with factors in the order of 10 to 10 million reported in aquatic organisms. epa.gov This means that even at very low environmental concentrations, mercury can accumulate to significant levels within organisms. epa.govmdpi.com In fish, for instance, over 85% to 90% of the mercury present is in the form of methylmercury, which is primarily taken up through their diet rather than directly from the water. epa.gov The accumulation starts at the base of the food chain, with phytoplankton and bacterioplankton, and then moves up to higher trophic levels. epa.gov

Research Findings on Mercurial Uptake and Distribution

Organism/SystemCompoundKey FindingReference
Soil and aquatic microorganismsPhenylmercuric acetateRapid metabolic conversion to products including diphenylmercury. nih.gov
RatsPhenylmercuric acetateRapidly metabolized to inorganic divalent mercury following intraperitoneal injection. industrialchemicals.gov.au
Aquatic organismsMercury and methylmercuryHigh bioconcentration factors (10^5 to 10^7) are reported. epa.gov
FishMethylmercuryOver 85-90% of total mercury is present as methylmercury, primarily accumulated from the diet. epa.gov
Phytoplankton and bacterioplanktonMethylmercuryAccumulation at the base of the food chain is the primary determinant of mercury levels in fish. epa.gov
Methylation of Inorganic Mercury by Microorganisms

A critical transformation in the biogeochemical cycle of mercury is the methylation of inorganic mercury (Hg(II)) to form methylmercury (CH₃Hg⁺). This process is predominantly carried out by anaerobic microorganisms, particularly sulfate-reducing bacteria, which are widespread in the top layers of sediment in aquatic environments where conditions transition from aerobic to anaerobic. nih.govnih.gov While phenylmercuric acetate itself is not directly methylated to methylmercury by microorganisms nih.gov, its degradation releases inorganic mercury that can then undergo methylation.

The rate of mercury methylation is influenced by the chemical form of the inorganic mercury available to the methylating bacteria. For example, studies have shown that mercury sulfide (B99878) (HgS) nanoparticles can be a source of mercury for methylation. duke.edu The methylation rate of mercury from these nanoparticles was found to be slower than that from dissolved forms of mercury but significantly greater than from larger microparticulate HgS. duke.edu Interestingly, the methylation potential of these nanoparticles decreased as they aged. duke.edu

Research on Microbial Methylation of Inorganic Mercury

Microorganism TypeMercury SourceKey FindingReference
Sulfate-reducing bacteriaInorganic mercury (Hg(II))Primary methylating agents in most aquatic ecosystems. nih.gov
Sulfate-reducing bacteria (two strains)Dissolved Hg, nano-HgS, micro-HgSNano-HgS was methylated at a slower rate than dissolved Hg but 6 times greater than micro-HgS. duke.edu
Sulfate-reducing bacteriaAged nano-HgSThe methylation potential of nano-HgS decreased with the aging of the nanoparticle stock. duke.edu
MicroorganismsPhenylmercuric acetateNo methylmercury derivative was found among the microbial metabolic products. nih.gov
Environmental Transport of Methylated Mercury Species

Once formed, methylmercury can enter the food web and be transported across various environmental compartments. nih.gov The biogeochemical cycle of mercury involves complex interactions between the atmosphere, soil, and aquatic systems, with transformations between different chemical forms and the potential for bioaccumulation and biomagnification. nih.gov Mercury can be transported over long distances in the atmosphere, leading to deposition in remote areas, including the Arctic. nih.gov

In aquatic systems, the deposited inorganic mercury can be converted to methylmercury. nih.gov This methylmercury is then readily bioaccumulated, leading to higher concentrations in organisms at successively higher trophic levels. mdpi.comnih.gov This process of biomagnification results in top predators, such as large fish and marine mammals, accumulating significant levels of methylmercury. nih.gov The movement of mercury and its compounds is dynamic, with the potential for release from sediments into the water, uptake by biota, loss to the atmosphere, or transport with particulate matter to new locations. epa.gov

Advanced Analytical Methodologies for Speciation and Quantification

Chromatographic Techniques for Organomercury Speciation

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation of non-volatile and thermally unstable organomercury compounds. frontiersin.orgresearchgate.net It allows for the effective separation of different mercury species, such as inorganic mercury, methylmercury (B97897), ethylmercury, and phenylmercury (B1218190), prior to their detection. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique for the analysis of organomercurial compounds. phenomenex.com It is particularly well-suited for separating phenylmercury compounds from complex mixtures, such as those found in pharmaceutical preparations or environmental samples. phenomenex.comnih.gov The primary advantage of HPLC is its ability to separate non-volatile compounds that are not amenable to gas chromatography without derivatization. In the context of phenylmercuric compounds, HPLC provides the necessary resolution to distinguish them from other organic and inorganic mercury species. researchgate.net The technique's precision, repeatability, and automated nature make it a robust tool for both qualitative and quantitative analysis in research and quality control settings.

To achieve the low detection limits required for trace-level analysis, HPLC is often coupled with a highly sensitive detector like an atomic fluorescence spectrometer (AFS). psanalytical.com This hyphenated technique, HPLC-AFS, combines the separation power of HPLC with the specificity and sensitivity of AFS for mercury. researchgate.netrsc.org

In a typical HPLC-AFS system, the organomercury compounds, including phenylmercury, are first separated on an HPLC column. psanalytical.com The eluent from the column is then directed to an interface where the separated mercury species undergo an online oxidation process, often using UV radiation or chemical reagents like potassium persulfate, to convert all mercury forms to inorganic mercury (Hg²+). semanticscholar.org Subsequently, this inorganic mercury is reduced to elemental mercury vapor (Hg⁰) using a reducing agent like stannous chloride. psanalytical.com The generated mercury vapor is then carried by a gas stream into the AFS detector, where it is excited by a specific light source and the resulting fluorescence is measured. psanalytical.comsemanticscholar.org This method is noted for being a reliable and relatively inexpensive system for mercury speciation. psanalytical.com Research has demonstrated the effectiveness of HPLC-AFS systems, with some methods achieving low detection limits for various organomercury compounds.

Mercury SpeciesDetection Limit (µg/L)
Phenylmercury0.25
Inorganic mercury (Hg²⁺)0.53
Methylmercury0.22
Ethylmercury0.18
Data from a study on HPLC-AFS with photo-induced chemical vapor generation. researchgate.net

The most common mode of HPLC used for the speciation of organomercury compounds is reverse-phase (RP-HPLC). researchgate.net In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The retention of analytes is primarily governed by hydrophobic interactions. nih.gov For organomercurials like phenylmercuric acetate (B1210297), the phenyl group provides significant hydrophobicity, leading to its retention on non-polar stationary phases such as C18 (octadecyl silica).

The retention behavior in RP-HPLC is influenced by several factors: nih.gov

Stationary Phase: C18 columns are widely used due to their high hydrophobicity and separation power. Phenyl-based stationary phases can also be employed, offering alternative selectivity through π-π interactions between the stationary phase's phenyl rings and the aromatic ring of the phenylmercury analyte. fishersci.comlew.ro

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. lew.ro Increasing the concentration of the organic modifier reduces the polarity of the mobile phase, which decreases the retention time of hydrophobic compounds.

Mobile Phase Additives: Buffers are used to control the pH, which is crucial for ionizable compounds. nih.gov Other additives, such as complexing agents (e.g., 2-mercaptoethanol), can be included in the mobile phase to improve peak shape and separation efficiency for mercury species. researchgate.net

Understanding these parameters is critical for developing robust methods to separate phenylmercuric ammonium (B1175870) acetate from other potential components in a sample. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful detection technique that, when coupled with HPLC, provides exceptional sensitivity and selectivity for elemental speciation. americanlaboratory.comfrontiersin.org The HPLC-ICP-MS system combines the separation capabilities of HPLC with the mass-resolving power of ICP-MS, which can detect elements at parts-per-trillion levels. nih.gov

After the mercury species are separated by the HPLC column, the eluent is introduced into the ICP-MS system. There, it is nebulized and passed into a high-temperature argon plasma, which atomizes and ionizes the mercury atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for unambiguous identification and quantification of mercury. nih.gov This technique is highly valued for its ability to overcome complex matrix interferences and provide very low detection limits, making it a gold standard for mercury speciation analysis in challenging samples. americanlaboratory.comrsc.org

TechniqueTypical Detection LimitKey Advantages
HPLC-ICP-MS 0.02–0.05 ng/mL rsc.orgHigh sensitivity, high selectivity, isotopic analysis capability, less prone to matrix interference. americanlaboratory.comnih.gov
HPLC-AFS 0.18–0.53 µg/L (ng/mL) researchgate.netGood sensitivity, cost-effective, reliable for routine analysis. psanalytical.com

Spectroscopic and Spectrometric Characterization

While chromatographic methods are essential for separating different mercury species, spectroscopic techniques are required for their ultimate detection and quantification.

Atomic Absorption Spectrophotometry (AAS), specifically the cold vapor technique (CV-AAS), is a widely used method for determining total mercury content. torontech.comcapes.gov.br The physical principle is based on the absorption of radiation at 253.7 nm by free mercury atoms in their ground state. epa.gov

For organomercurial compounds like phenylmercuric ammonium acetate to be detected by this technique, they must first be converted to mercuric ions (Hg²+). epa.gov Standard oxidation with potassium permanganate (B83412) alone can be insufficient for completely breaking down stable organomercurials like phenylmercuric acetate. epa.gov Therefore, a stronger or secondary oxidant, such as potassium persulfate, is used to ensure approximately 100% recovery from these compounds. epa.govusda.gov

The analytical procedure involves two key steps:

Oxidation: The sample is digested, typically with acids and an oxidizing agent like potassium permanganate followed by potassium persulfate, to break down the organomercury compounds into inorganic Hg²⁺. epa.govusda.gov

Reduction and Detection: The Hg²⁺ ions in the solution are then reduced to volatile elemental mercury (Hg⁰) using a reducing agent such as stannous chloride. This mercury vapor is purged from the solution and carried into a measurement cell in the light path of an atomic absorption spectrophotometer, where its absorbance is measured. epa.gov

While CV-AAS is highly sensitive for total mercury, it does not provide speciation information on its own. torontech.com It must be used after a separation technique or as a method to determine the total mercury concentration from which the concentration of a specific species can be inferred if it is the only one present.

Vapor Phase Chromatography for Volatile Degradation Products

Vapor phase chromatography, commonly known as gas chromatography (GC), is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to analyze its volatile degradation products. Upon degradation, phenylmercuric acetate, a closely related compound, is known to break down into elemental mercury vapor and benzene (B151609). chemguide.co.uknih.gov Given the structural similarities, this compound is expected to yield similar volatile breakdown products.

The analysis of these degradation products by GC involves their separation in a gaseous mobile phase and a stationary phase within a column, followed by detection. A flame ionization detector (FID) is commonly used for the detection of benzene due to its high sensitivity to hydrocarbons. yzimgs.com For the analysis of elemental mercury vapor, a mercury-specific detector, such as a cold vapor atomic absorption (CVAA) or cold vapor atomic fluorescence (CVAF) detector, is often coupled with the GC system.

Table 1: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Benzene

ParameterCondition
Column Capillary column (e.g., DB-5ms, HP-INNOWax) mdpi.com
Injector Temperature Typically 50 °C above the boiling point of the least volatile component libretexts.org
Detector Flame Ionization Detector (FID) yzimgs.com
Carrier Gas Helium or Hydrogen libretexts.org
Temperature Program An initial temperature of around 50°C, followed by a ramp to a higher temperature to ensure elution of all components. mdpi.com

This table provides a general set of parameters. Specific conditions may vary depending on the sample matrix and instrumentation.

Infrared and Mass Spectrometry for Metabolite Identification

The identification of metabolites of this compound is crucial for understanding its biotransformation pathways and toxicological effects. Infrared (IR) spectroscopy and mass spectrometry (MS) are two instrumental techniques that provide valuable structural information for metabolite identification.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can be utilized for the speciation of organomercury compounds. Studies have shown that the interaction of different mercury species, including phenylmercury, with biological molecules like those in bacterial cells, leads to distinct changes in the FT-IR spectra. researchgate.netwookhplc.com These spectral fingerprints can be used to differentiate between various organomercury compounds and their metabolites. The primary advantage of FT-IR is its ability to provide information about the functional groups present in a molecule, aiding in the structural elucidation of unknown metabolites.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification of metabolites. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the analysis of complex mixtures and the determination of the elemental composition and structure of individual components.

The fragmentation pattern of a molecule in a mass spectrometer is often unique and can be used for its identification. For organomercury compounds, a common fragmentation pathway involves the cleavage of the carbon-mercury bond. academicjournals.org For this compound, the expected fragmentation would involve the loss of the acetate and ammonium groups, followed by the cleavage of the phenyl-mercury bond, leading to characteristic ions that can be detected. For instance, the analysis of benzene metabolites like S-phenylmercapturic acid by LC-tandem mass spectrometry (LC-MS/MS) demonstrates the power of this technique in identifying and quantifying specific metabolites in biological samples. wookhplc.comsciex.com

Table 2: General Fragmentation Patterns in Mass Spectrometry for Phenylmercuric Compounds

Precursor IonFragmentation PathwayResulting Fragment Ions
[C₆H₅HgNH₄OCOCH₃]⁺Loss of ammonia (B1221849) and acetic acid[C₆H₅Hg]⁺
[C₆H₅Hg]⁺Cleavage of the phenyl-mercury bond[C₆H₅]⁺ and [Hg]⁺

This table illustrates likely fragmentation pathways based on general principles of mass spectrometry. chemguide.co.uklibretexts.orgmdpi.comyoutube.comlibretexts.org Actual fragmentation can be more complex.

Pre-column Derivatization Strategies for Enhanced Analysis

Pre-column derivatization is a technique used to modify the chemical structure of an analyte before its introduction into the analytical system, typically a chromatograph or a capillary electrophoresis instrument. This modification is performed to improve the analyte's properties for separation and detection. researchgate.netwookhplc.comacademicjournals.org For this compound, derivatization can enhance its volatility for GC analysis or improve its detectability for HPLC or capillary electrophoresis (CE).

The primary goals of derivatization in this context are:

To increase volatility: For GC analysis, converting the non-volatile phenylmercuric salt into a more volatile derivative is essential.

To improve chromatographic behavior: Derivatization can reduce peak tailing and improve separation efficiency.

To enhance detector response: By introducing a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detection can be significantly increased.

A notable example of a pre-column derivatization strategy for phenylmercury is its reaction with thiosalicylic acid for analysis by capillary electrophoresis with UV detection. researchgate.net This reaction forms a derivative that can be more readily separated and detected. Another approach involves the conversion of organomercury salts into their corresponding chlorides before separation by thin-layer chromatography, which improves their chromatographic behavior.

For HPLC analysis, a variety of derivatizing reagents can be employed, targeting the phenylmercury cation. Although not always specifically documented for this compound, reagents that react with similar functional groups can be considered.

Table 3: Potential Pre-column Derivatization Reagents for Phenylmercury Analysis

ReagentTarget Functional GroupPotential Application
Thiosalicylic acid Phenylmercury cationCapillary Electrophoresis (CE) with UV detection researchgate.net
Sodium chloride Phenylmercuric saltThin-Layer Chromatography (TLC)
Dithizone Mercury compoundsHPLC with UV-Vis detection
Sodium tetraethylborate Organomercury compoundsGC with various detectors

This table presents examples of derivatization strategies that have been applied to organomercury compounds and could be adapted for this compound analysis.

Mechanistic Investigations of Biochemical Interactions

Molecular Binding Studies

The reactivity of the phenylmercury (B1218190) cation is dominated by its strong affinity for specific functional groups on biomolecules, which dictates its subsequent biological impact.

The primary mechanism governing the biochemical interactions of phenylmercury is the high-affinity binding of the mercury ion to thiol or sulfhydryl (-SH) groups present in proteins and other biomolecules. wikipedia.org This strong interaction is a result of the soft acid nature of mercury, which preferentially binds to the soft base of sulfur.

The amino acid cysteine contains a sulfhydryl group, making it a principal target for phenylmercury. The reaction forms a stable mercaptide bond (Protein-S-Hg-C₆H₅), which can significantly alter the protein's structure and function. This binding is considered a major pathway for the toxic effects of mercury compounds. industrialchemicals.gov.au Organic mercury compounds can also bind to other biological molecules, such as those containing amine groups, facilitating their absorption and toxic mechanisms. wikipedia.orgindustrialchemicals.gov.au

Proteins: Through its binding to sulfhydryl groups, phenylmercury can disrupt the native three-dimensional structure of proteins. This can lead to the inactivation of enzymes and interference with cellular signaling pathways. Research on phenylmercuric acetate (B1210297) (PMA) has shown that it binds to various proteins within the soluble fraction of kidney cells, particularly those in the 100,000, 40,000 to 60,000, and 8,000 to 13,000 molecular weight ranges. oregonstate.edu This demonstrates a broad, yet distinct, pattern of protein interaction.

Nucleic Acids: While the primary targets of phenylmercury are protein sulfhydryl groups, interactions with nucleic acids have also been studied. Mercury (HgII) can bind to nitrogen donors on nucleobases. nih.gov Research has shown that direct mercuration can occur at the C5 position of cytosine and uracil (B121893) bases under certain conditions. nih.gov Some studies indicate that high concentrations of PMA may have the potential to damage DNA. industrialchemicals.gov.au However, the predominant view is that the most significant biochemical effects arise from protein binding, which can indirectly affect DNA replication and repair processes through the inhibition of relevant enzymes.

Cellular and Enzymatic Pathway Modulation

By binding to key proteins, phenylmercuric compounds can interfere with critical cellular and enzymatic pathways, leading to widespread disruption of normal biological function.

The inhibition of enzymes is a direct consequence of phenylmercury's affinity for sulfhydryl groups. Many enzymes rely on free sulfhydryl groups within their active sites or at allosteric regulatory sites for their catalytic activity. By binding to these sites, phenylmercury can cause conformational changes that inhibit the enzyme. Studies have investigated the inhibitory effects of phenylmercury compounds on various enzyme systems, including cytochrome oxidase and succinic dehydrogenase. researchgate.net The inhibition of enzymes that are not dependent on sulfhydryl groups is thought to occur through non-specific protein denaturation. researchgate.net

Enzyme/SystemObserved Effect of PhenylmercuryReference
Cytochrome Oxidase Inhibition observed, thought to involve denaturation rather than direct sulfhydryl interaction. researchgate.net
Succinic Dehydrogenase Inhibition studied as part of the succinoxidase system. researchgate.net
Malic Dehydrogenase Decreased activity observed in kidney cells after in vivo treatment with PMA. oregonstate.edu
Catalase Inhibition suggested to be non-specific. researchgate.net

Aquaporin Inhibition: Aquaporins (AQPs) are water channel proteins crucial for regulating water flow across cell membranes. It is well-established that mercurial compounds, including phenylmercury derivatives, are potent inhibitors of most aquaporins. The mechanism of inhibition involves the binding of mercury to a cysteine residue located near the narrowest constriction point of the water pore. This binding physically obstructs the channel, a mechanism known as steric hindrance, thereby blocking water transport.

Protein LCK Inhibition: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell signaling and activation. While Lck is a significant target for developing immunosuppressive therapies, research into its inhibition has focused on specific small-molecule inhibitors, such as Srci1, and other compounds designed to fit its ATP-binding pocket. nih.govnih.govcrossfire-oncology.comrsc.org There is a lack of significant scientific literature directly linking phenylmercuric ammonium (B1175870) acetate to the inhibition of the Lck pathway. The primary targets for this mercurial compound remain sulfhydryl-containing proteins and enzymes.

Enzymatic Detoxification Mechanisms

Some microorganisms have evolved enzymatic systems to detoxify organomercurial compounds. Research on a mercury-resistant strain of Pseudomonas has elucidated a specific pathway for the decomposition of phenylmercuric acetate (PMA). osti.gov

This detoxification is an inducible process, meaning the enzymes are synthesized in response to the presence of the mercurial compound. osti.gov The process involves the enzymatic cleavage of the stable carbon-mercury (C-Hg) bond, which is the critical step in detoxification. This is followed by the reduction of the resulting inorganic mercury (Hg²⁺) to the less toxic and more volatile elemental mercury (Hg⁰). osti.gov

A study successfully separated and reconstructed the enzymatic system responsible for this transformation. osti.gov The findings showed that a multi-component system is required for the complete breakdown of PMA. osti.gov

ComponentFunction in PMA DetoxificationReference
Decomposing Enzyme Catalyzes the hydrolytic cleavage of the C-Hg bond in phenylmercury. osti.gov
Cytochrome c-I Functions as an essential electron carrier in the detoxification pathway. osti.gov
NAD(P)H Generating System Provides the necessary reducing equivalents (electrons) for the overall reaction. This can be supplied by enzymes like Glucose Dehydrogenase or Arabinose Dehydrogenase. osti.gov

Role of Organomercurial Lyase (MerB) in Carbon-Mercury Bond Cleavage

The initial and critical step in the detoxification of phenylmercuric compounds in resistant bacteria is the cleavage of the stable carbon-mercury (C-Hg) bond. This reaction is catalyzed by the enzyme organomercurial lyase, encoded by the merB gene. ebi.ac.uk MerB is capable of acting on a wide array of organomercurial substrates, including alkyl and aryl mercurials. ebi.ac.uk Specifically, it has been demonstrated that mercury-resistant bacteria can degrade phenylmercuric acetate, with elemental mercury and benzene (B151609) identified as the metabolic byproducts. nih.govnih.gov

The catalytic mechanism of MerB involves a protonolysis reaction, where a proton is transferred to the C-Hg bond, leading to its cleavage. nih.gov The active site of MerB contains key amino acid residues, including two conserved cysteines (Cys96 and Cys159 in E. coli MerB) and an aspartic acid (Asp99), which are essential for its catalytic activity. nih.gov The proposed mechanism involves the coordination of the mercury atom by the sulfhydryl groups of the cysteine residues, which activates the C-Hg bond. The aspartic acid residue is thought to act as a proton donor, facilitating the cleavage of the bond and the formation of a hydrocarbon (in this case, benzene) and a mercuric ion (Hg(II)) complexed with the enzyme. nih.gov

The efficiency of MerB can vary depending on the specific isozyme and the substrate. While detailed kinetic parameters for phenylmercuric ammonium acetate are not extensively documented, the in vitro K_m_ values of MerB for most of its substrates are generally in the range of 0.5 mM. nih.gov The rate of degradation of organomercurials can also be influenced by the specific bacterial strain and the presence of other components of the mer operon. nih.gov

ParameterDescriptionResearch FindingCitation
Enzyme Organomercurial Lyase (MerB)Catalyzes the cleavage of the C-Hg bond in organomercurials. ebi.ac.uk
Substrate Phenylmercuric AcetateDegraded by mercury-resistant bacteria to elemental mercury and benzene. nih.govnih.gov
Mechanism ProtolysisA proton is transferred to the C-Hg bond, leading to its cleavage. nih.gov
Active Site Residues Cys96, Cys159, Asp99 (in E. coli)Essential for catalytic activity. nih.gov
General K_m ~0.5 mMThe in vitro Michaelis constant for most MerB substrates. nih.gov

Mercuric Ion Reductase Activity and Mercury Bioremediation Concepts

Following the action of MerB, the resulting mercuric ion (Hg(II)) is still highly toxic. The second step in the detoxification pathway is the reduction of this ionic mercury to the much less toxic and volatile elemental mercury (Hg(0)). This reaction is catalyzed by the enzyme mercuric ion reductase (MerA), a flavin-dependent oxidoreductase encoded by the merA gene. archives.govresearchgate.net

MerA utilizes NADPH as a reducing agent to convert Hg(II) to Hg(0). archives.gov The enzyme contains a pair of redox-active cysteine residues in its active site that are crucial for catalysis. The Hg(II) ion, having been released from MerB, is transferred to the active site of MerA. nih.gov Studies have suggested that this transfer can occur directly between the two enzymes, which would be more efficient than diffusion through the cytoplasm. nih.gov Once in the active site of MerA, the Hg(II) is reduced, and the resulting elemental mercury can then diffuse out of the cell. archives.gov

The combined action of MerB and MerA forms the basis of broad-spectrum mercury resistance in many bacteria and is a cornerstone of mercury bioremediation strategies. nih.gov The concept of bioremediation for mercury-contaminated sites involves the use of these naturally occurring or genetically engineered microorganisms to detoxify mercury compounds. nih.gov For instance, bacteria containing the mer operon can be used to treat industrial effluents or contaminated soils. researchgate.net

Research has explored the use of genetically engineered bacteria, such as Escherichia coli and Pseudomonas putida, expressing the merA and merB genes for the remediation of both inorganic and organic mercury. nih.govresearchgate.net These engineered organisms can exhibit enhanced capabilities for mercury detoxification. Furthermore, the development of microbial consortia, which are communities of different microbial species, is a promising approach for the bioremediation of complex pollutants. researchgate.netnih.gov Such consortia can demonstrate more robust and efficient degradation capabilities under varying environmental conditions.

ParameterDescriptionResearch FindingCitation
Enzyme Mercuric Ion Reductase (MerA)Reduces toxic Hg(II) to less toxic, volatile Hg(0). archives.govresearchgate.net
Cofactor NADPHProvides the reducing equivalents for the reaction. archives.gov
Mechanism Two-electron reductionHg(II) is reduced to Hg(0) via a flavin-dependent reaction. archives.gov
Inter-enzyme Transfer Direct TransferEvidence suggests Hg(II) can be directly transferred from MerB to MerA. nih.gov
Bioremediation Microbial DetoxificationUse of microorganisms with the mer operon to clean up mercury pollution. nih.govresearchgate.net
Genetic Engineering Enhanced RemediationBacteria engineered with merA and merB show improved detoxification. nih.govresearchgate.net
Microbial Consortia Robust DegradationCommunities of different microbes can lead to more effective bioremediation. researchgate.netnih.gov

Historical Scientific Applications and Research Context

Early Studies on Antimicrobial Activity and Preservation Science

The most significant historical application of phenylmercuric ammonium (B1175870) acetate (B1210297) was as a powerful biocide. Its ability to inhibit the growth of a wide spectrum of microorganisms led to its widespread use as a preservative in numerous industrial and commercial products.

Phenylmercuric compounds were recognized for their exceptional fungicidal and slimicidal properties. An EPA document from 1975 notes the registration of products containing phenylmercuric ammonium acetate for use as a fungicidal seed treatment to control diseases on crops like wheat, oats, and cotton. epa.gov In industrial settings, particularly in paper mills, these compounds were used as slimicides to prevent the growth of microbial slimes in the pulp and water systems, which could interfere with the manufacturing process and degrade product quality. epa.gov

While much of the detailed efficacy data is for the broader class of phenylmercury (B1218190) compounds, a 1971 report on mercurial pesticides provides insight into the applications and effectiveness of these chemicals. pic.int The fungicidal action stems from the mercury ion's ability to bind to sulfhydryl groups in enzymes and proteins within the fungal cells, disrupting their metabolic processes.

Table 2: In Vitro Antifungal Activity of Phenylmercuric Acetate (PMA) against Ocular Pathogens

Fungal Species PMA MIC₉₀ (mg/L) Amphotericin B MIC₉₀ (mg/L) Natamycin (B549155) MIC₉₀ (mg/L)
Fusarium spp. 0.0156 2 8
Aspergillus spp. 0.0156 2 32
A. alternata 0.0156 1 4

Data from a study on phenylmercuric acetate, a closely related compound, demonstrating the high potency of this class of fungicides. MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. usitc.gov

The use of this compound as a preservative was extensive. In the paint industry, it was added to latex paints as an in-can preservative to prevent microbial spoilage and as a mildewcide to protect the applied paint film from fungal growth. pic.intusitc.gov The EPA's Compendium of Registered Pesticides notes that some products declared the active ingredient as this compound, where ammonia (B1221849) acted as a solubilizing agent, and the residue remaining after evaporation would be phenylmercuric acetate (PMA). regulations.gov

In the adhesives industry, phenylmercuric compounds were used to protect both natural and synthetic adhesive formulations from bacterial and fungal degradation. A 1971 environmental report on mercurial pesticides lists phenylmercuric acetate for the preservation of adhesives, with typical use concentrations ranging from 45 to 250 ppm for in-can preservation and higher concentrations for fungistatic properties after application. pic.int Similarly, these compounds were used in the textile industry to impart mildew resistance to fabrics and other materials. pic.int

Academic Investigations into Environmental Contamination from Historical Uses

The widespread use of this compound and related compounds inevitably led to their release into the environment, prompting academic and regulatory scrutiny. Investigations into the environmental fate of these compounds revealed their persistence and potential for bioaccumulation.

A key concern was the transformation of phenylmercury compounds in the environment. Under certain conditions, aryl mercury compounds can be converted by methylation into the more toxic and bioaccumulative methylmercury (B97897). usitc.gov This transformation can occur in aquatic sediments, posing a risk to aquatic ecosystems.

Studies on polyurethane flooring used in public buildings, such as school gymnasiums, which were manufactured using organomercury catalysts, found detectable levels of mercury vapor being released into the air decades after installation. epa.gov This highlighted the long-term potential for environmental contamination from products containing these compounds. Similarly, the discharge of effluents from paper mills that used phenylmercury-based slimicides contributed to mercury contamination in waterways. usitc.gov These findings, coupled with growing awareness of the toxic effects of mercury, led to significant regulatory restrictions and the phasing out of this compound and other organomercury compounds in most applications.

Soil Contamination Studies from Former Production Plants

Investigations into sites where organomercury compounds were manufactured reveal extensive and long-lasting contamination of soil and sediment. These sites often became significant point sources of mercury pollution, impacting large surrounding areas.

Case Study: The Ventron/Velsicol Superfund Site, New Jersey, USA

A primary example of the environmental impact of phenylmercuric acetate production is the Ventron/Velsicol Superfund site in Wood-Ridge and Carlstadt, New Jersey. From 1929 to 1974, a chemical manufacturing plant at this location produced a variety of mercury-based chemicals, including agricultural fungicides and slimicides containing phenylmercuric acetate. epa.govwikipedia.org The industrial activities at this facility resulted in the discharge of an estimated 268 tons of mercury-contaminated waste into the adjacent Berry's Creek, a tributary of the Hackensack River. wikipedia.org

The contamination was not confined to the creek; it permeated the surrounding marshlands and floodplain soils. Investigations have shown that the soil and sediments in the Berry's Creek Study Area (BCSA) contain some of the highest levels of mercury and methylmercury ever recorded in a freshwater ecosystem in the United States. noaa.gov The operations of the plant led to direct contamination of the facility's property, with subsequent migration of pollutants into the wider environment through wastewater discharges and surface runoff. epa.gov Cleanup efforts have involved the excavation and removal of thousands of tons of contaminated soil from the area to mitigate the ongoing risks. cuny.edu

Case Study: Former Chlor-Alkali Plant, Pavlodar, Kazakhstan

While not a direct producer of phenylmercuric acetate, the former chlor-alkali plant in Pavlodar, Kazakhstan, which operated from 1975 to 1993, serves as a significant case study for mercury contamination from a related chemical industry. researchgate.netnarod.ru The plant used a mercury-cell process for chlorine and caustic soda production, leading to the release of an estimated 970 to 1,310 tons of metallic mercury into the surrounding environment. researchgate.netnarod.ru

Studies of the area show severe soil contamination, with the highest concentrations found near the former factory. researchgate.net The pollution created a man-made soil type, a byproduct of the manufacturing process, which contained mercury concentrations approximately 68 times higher than the regional background level. epa.gov This case highlights the immense scale of soil contamination that can result from industrial chemical processes involving mercury, providing context for the potential legacy of any large-scale organomercury production facility.

Assessment of Mercury Levels in Affected Environments

The assessment of mercury levels in environments affected by former production plants involves detailed analysis of soil, sediment, water, and biota. These studies are crucial for understanding the risk to human health and the ecosystem and for designing effective remediation strategies.

Mercury Levels in the Berry's Creek Study Area (BCSA), New Jersey

The BCSA has been the subject of extensive environmental investigation since the 1970s. epa.gov The primary contaminants of concern identified are mercury, methylmercury, and PCBs. noaa.gov Research has consistently documented exceptionally high mercury concentrations in the soil and sediment.

Sediment Concentrations: Studies have measured mercury concentrations in Berry's Creek sediment at levels between 1 and 2 grams per kilogram (g/kg), which translates to 1,000 to 2,000 milligrams per kilogram (mg/kg). wikipedia.org

Soil Concentrations: The soil on the former plant property itself was heavily contaminated, necessitating large-scale excavation. epa.gov Surrounding floodplain soils have also been contaminated by the historical discharges. noaa.gov

Water Concentrations: While mercury in the water column can be variable, the contaminated sediments act as a continuous source, releasing mercury and methylmercury back into the water, especially during tidal movements. epa.gov

Biota Concentrations: The high levels of methylmercury, a highly toxic organic form of mercury that bioaccumulates, have led to significant contamination of fish and wildlife. noaa.gov This has resulted in fish and shellfish consumption advisories for the area. noaa.gov

Interactive Data Table: Reported Mercury Concentrations at the Berry's Creek Site

MediumContaminantReported Concentration/AmountSource Citation
Waste DischargeMercury Compounds268 tons discharged (1943-1974) wikipedia.org
SedimentTotal Mercury1,000 - 2,000 mg/kg wikipedia.org
SedimentMethylmercuryAmong highest in any U.S. freshwater ecosystem noaa.gov
Biota (Fish/Crabs)Mercury & PCBsElevated levels posing unacceptable risk noaa.govepa.gov

Mercury Levels at the Pavlodar Chemical Plant Site, Kazakhstan

Assessments around the former Pavlodar plant also reveal severe environmental contamination. The data provides a comparative look at mercury pollution from a large-scale chemical facility.

Soil Concentrations: An estimated 970 tons of mercury contaminated the soil around the chemical plant. researchgate.net A study in West Kazakhstan, which includes industrial zones like Pavlodar, found mean mercury concentrations in soil near industrial facilities to be 0.5 mg/kg, with a range of 0.1 to 1.2 mg/kg. guilan.ac.ir However, specific soil types near the Pavlodar plant, derived from the industrial process itself, showed an average concentration of 4.31 ppm (mg/kg). epa.gov

Wastewater: An estimated 50 tons of mercury were released into wastewater, with about 3 tons in a water-soluble form. researchgate.net This wastewater was discharged into nearby Lake Balkyldak, which became a primary source of further pollution. researchgate.net

Interactive Data Table: Reported Mercury Contamination at the Pavlodar Site

Medium/SourceContaminantReported Concentration/AmountSource Citation
SoilTotal Mercury~970 tons released to surrounding soil researchgate.net
Industrial Byproduct SoilTotal Mercury4.31 mg/kg (68x background) epa.gov
Regional Industrial SoilTotal Mercury0.5 mg/kg (mean) guilan.ac.ir
Wastewater DischargeTotal Mercury~50 tons released researchgate.net

Emerging Research Perspectives and Future Directions

Development of Novel Organomercurial Derivatization Chemistry

The accurate detection and quantification of organomercurial compounds like phenylmercuric ammonium (B1175870) acetate (B1210297) in complex environmental matrices often necessitate derivatization. This chemical modification converts the target analyte into a form more suitable for analysis, typically by enhancing its volatility for gas chromatography (GC) or improving its detectability for other analytical techniques.

Future research in this area is moving towards the development of more efficient, selective, and safer derivatization reagents. While established methods like reaction with sodium tetrahydroborate or lithium tetraethylhydroborate to form volatile mercury species are effective, they are not without limitations, including potential interferences and the hazardous nature of the reagents themselves amazonaws.comepa.gov.

Emerging trends in derivatization chemistry that could be applied to phenylmercury (B1218190) compounds include:

Novel Reagents with Enhanced Selectivity: Research is ongoing to develop new derivatizing agents that react specifically with aryl-mercury compounds, reducing the likelihood of cross-reactivity with other mercury species or matrix components researchgate.net. This could involve reagents that target the unique electronic properties of the phenyl-mercury bond.

In-situ and On-line Derivatization: To minimize sample handling and potential contamination, there is a growing interest in derivatization techniques that can be performed directly within the analytical instrument (on-line) or at the sampling site (in-situ) frontiersin.org. This approach can improve analytical throughput and accuracy.

"Green" Derivatization Chemistry: The development of more environmentally friendly derivatization methods is a key goal. This includes the use of less toxic reagents, smaller solvent volumes, and more energy-efficient reaction conditions.

While specific novel derivatization reagents for phenylmercuric ammonium acetate are not yet widely reported, the broader advancements in analytical chemistry provide a strong foundation for future developments in this critical area of research.

Advanced Bioremediation Strategies for this compound

Bioremediation offers a promising and environmentally sustainable approach to detoxify sites contaminated with organomercurials. This strategy harnesses the metabolic capabilities of microorganisms and plants to transform toxic compounds into less harmful substances.

Research has demonstrated that certain mercury-resistant bacteria and fungi are capable of degrading phenylmercuric acetate oup.comnih.govosti.govresearchgate.net. The primary mechanism involves a two-step enzymatic process:

Organomercurial Lyase (MerB): This enzyme cleaves the carbon-mercury bond in phenylmercuric acetate, releasing the phenyl group as benzene (B151609) researchgate.net.

Mercuric Reductase (MerA): The resulting inorganic mercury (Hg²⁺) is then reduced by this enzyme to the much less toxic and more volatile elemental mercury (Hg⁰) researchgate.netrivm.nl.

This degradation pathway effectively detoxifies the original compound. Advanced bioremediation strategies are now focusing on enhancing the efficiency and applicability of this natural process.

Table 1: Key Microbial Genera in Phenylmercuric Acetate Bioremediation

Microbial Genus Role in Bioremediation Reference
Pseudomonas Contains mercury-resistant species capable of degrading phenylmercuric acetate. nih.gov
Bacillus Species have been shown to possess mercury resistance and degradation capabilities. rivm.nl
Penicillium A fungal genus with demonstrated resistance and ability to decompose organomercurials like phenylmercuric acetate. govinfo.gov
Enterobacter Identified as a mercury-resistant bacterium involved in bioremediation. nih.gov

Future research is directed towards:

Genetically Engineered Organisms: The development of genetically modified bacteria and plants with enhanced expression of the merA and merB genes is a key area of investigation. For instance, transgenic Arabidopsis plants expressing these genes have shown significantly higher resistance to and detoxification of phenylmercuric acetate osti.gov.

Consortia of Microorganisms: Utilizing a combination of different microbial species (a consortium) can be more effective than using a single species, as different organisms may have complementary metabolic capabilities that lead to more complete degradation of the contaminant pan-uk.org.

Optimizing Environmental Conditions: Research is needed to understand how factors such as pH, temperature, and the presence of other nutrients or contaminants affect the efficiency of bioremediation for phenylmercuric acetate in real-world soil and water environments.

Refined Models for Environmental Fate Prediction and Mercury Cycling

Predicting the environmental transport, transformation, and ultimate fate of this compound is crucial for assessing its long-term risks. Mathematical models are essential tools for this purpose, allowing scientists to simulate the behavior of the compound in different environmental compartments such as air, water, and soil.

Currently, multimedia environmental fate models like Caltox, simpleBox, and the Total Risk Integrated Methodology (TRIM) are used to predict the behavior of mercury in the environment un.org. However, these models are often generalized for mercury as an element and may not fully capture the specific properties of individual organomercurial species like phenylmercuric acetate.

Future research aims to develop more refined models that incorporate the unique physicochemical properties of phenylmercuric compounds. Key parameters that need to be accurately determined for such models include:

Table 2: Essential Parameters for Environmental Fate Modeling of this compound

Parameter Description Importance Reference
Partition Coefficients (Kow, Koc) Describe the distribution of the compound between octanol (B41247) and water (Kow) and organic carbon and water (Koc). Predicts whether the compound will accumulate in sediments and biota. researchgate.net
Henry's Law Constant Indicates the tendency of the compound to partition between air and water. Determines the potential for atmospheric transport.
Degradation Rates (Biotic and Abiotic) The rates at which the compound is broken down by microbial action and by physical processes like photolysis. Determines the persistence of the compound in the environment. oup.com

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Influences its mobility in aquatic systems. | smolecule.com |

A significant challenge is the lack of comprehensive experimental data for these parameters for this compound specifically. Future research should focus on:

Experimental Determination of Physicochemical Properties: Laboratory studies are needed to accurately measure the properties listed in Table 2 for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling: In the absence of experimental data, QSPR models can be used to estimate these parameters based on the molecular structure of the compound pageplace.de.

Development of Compound-Specific Fate Models: The ultimate goal is to develop and validate environmental fate models that are specifically parameterized for phenylmercuric compounds, allowing for more accurate predictions of their behavior and potential for exposure. The development of multimedia environmental fate models that integrate river catchments and gridded air compartments using Geographical Information Systems (GIS) represents a promising direction for assessing the fate of such chemicals on a real geographical scale.

Elucidation of Specific Biochemical Interaction Mechanisms at the Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is key to comprehending its toxic effects. The primary mechanism of toxicity for organomercurial compounds is their interaction with sulfhydryl (-SH) groups in proteins oup.comosti.gov.

Phenylmercuric compounds have a high affinity for these sulfhydryl groups, which are present in the amino acid cysteine. By binding to these groups, phenylmercury can:

Inhibit Enzyme Activity: Many enzymes rely on free sulfhydryl groups for their catalytic activity. The binding of phenylmercury can block these active sites, leading to the inhibition of crucial metabolic pathways oup.comrivm.nl.

Disrupt Protein Structure: The binding of phenylmercury can alter the three-dimensional structure of proteins, impairing their function.

While this general mechanism is well-understood, future research is focused on elucidating the specific molecular targets of phenylmercury and the precise nature of these interactions.

Table 3: Potential Molecular Targets and Interaction Mechanisms of Phenylmercury

Molecular Target Potential Interaction Mechanism Research Focus Reference
Enzymes with Cysteine in Active Sites Direct binding to the sulfhydryl group of cysteine, leading to competitive or non-competitive inhibition. Identifying specific enzymes that are highly susceptible to inhibition by phenylmercury. rivm.nl
Structural Proteins Binding to cysteine residues, causing conformational changes that disrupt protein function and cellular integrity. Investigating the impact of phenylmercury on cytoskeletal proteins and membrane proteins. osti.gov

| Regulatory Proteins | Interference with the function of proteins involved in gene expression and cell signaling. | Exploring how phenylmercury binding affects transcription factors and other regulatory molecules. | researchgate.net |

A powerful tool for investigating these interactions at the molecular level is molecular docking . This computational technique can predict how a ligand (in this case, phenylmercury) binds to the active site of a protein. Molecular docking studies can provide valuable insights into:

The specific amino acid residues involved in binding.

The strength of the interaction (binding affinity).

The potential for phenylmercury to displace other molecules from the protein's active site.

While molecular docking has been used to study the interaction of other organomercurials with proteins, its application to phenylmercury is an emerging area of research osti.govpan-uk.org. Future studies using molecular docking, combined with experimental techniques like X-ray crystallography and spectroscopy, will be crucial for building a detailed picture of how this compound exerts its effects at the molecular level.

Application of Advanced Analytical Techniques for Comprehensive Environmental Monitoring

The ability to accurately and sensitively detect this compound in various environmental matrices is essential for assessing contamination levels, understanding its environmental fate, and evaluating the effectiveness of remediation efforts. A range of advanced analytical techniques are available for the speciation of organomercury compounds.

Table 4: Advanced Analytical Techniques for Phenylmercury Analysis

Technique Principle Advantages Reference
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. Can be coupled with various detectors. Versatile for a wide range of compounds, including non-volatile species. rivm.nl
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a gaseous mobile phase and identifies them based on their mass-to-charge ratio. High sensitivity and specificity for identification of compounds.
Cold Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS) Measures the absorption or fluorescence of light by elemental mercury vapor. Extremely sensitive for the detection of mercury. un.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Uses a high-temperature plasma to ionize atoms, which are then detected by a mass spectrometer. Can measure mercury isotopes, useful for tracer studies. un.org

| Surface-Enhanced Raman Spectroscopy (SERS) | A technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces, providing structural information. | High sensitivity and potential for in-situ analysis. | govinfo.gov |

Future research in this area is focused on:

Developing Standardized Methods: Establishing standardized and validated analytical methods for this compound in different environmental samples (e.g., water, soil, sediment, biota) is crucial for ensuring data comparability across different studies and monitoring programs.

Improving Sample Preparation: The extraction and pre-concentration of phenylmercury from complex matrices can be challenging. Research into more efficient and cleaner sample preparation techniques, such as solid-phase microextraction (SPME), is needed.

Field-Portable Instrumentation: The development of portable and robust analytical instruments would allow for rapid, on-site monitoring of this compound contamination, which is particularly important for emergency response and for monitoring remote sites.

Comprehensive Monitoring Programs: There is a need for long-term, comprehensive monitoring programs that utilize these advanced analytical techniques to track the levels and fate of this compound in the environment. Such programs are essential for understanding the legacy of this compound and for protecting human and ecological health.

Q & A

Q. What safety protocols are critical when handling phenylmercuric ammonium acetate in laboratory settings?

this compound is a hazardous organomercury compound requiring stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
  • Exposure Limits: Adhere to NIOSH REL and ACGIH TLV limits (0.1 mg/m³ for aryl mercury compounds) .
  • Emergency Response: Immediate decontamination with water for skin/eye contact and medical evaluation for pulmonary edema or neurological symptoms (e.g., tremors, memory issues) .
  • Storage: Store in airtight containers away from oxidizers (e.g., chlorates), acids, and bases to prevent reactive decomposition .

Q. How is this compound utilized to preserve soil extracts in nitrogen cycle studies?

In soil science, this compound (5 mg/L) is added to 2 M KCl extraction solutions to inhibit urease activity, preventing urea degradation during analysis. Methodological steps include:

  • Extraction: Combine soil with KCl-phenylmercuric ammonium acetate solution to stabilize ammonium, nitrate, and nitrite .
  • Analysis: Use automated colorimetry (e.g., salicylate-isocyanurate for ammonium; Cu²⁺/Cd reduction for nitrate) .
  • Interference Mitigation: Account for amino acid interference in ammonium quantification by adjusting calibration curves .

Advanced Research Questions

Q. What mechanisms underlie bacterial resistance to this compound, and how do they impact environmental studies?

Certain soil bacteria (e.g., Pseudomonas fluorescens) harbor transposable genetic elements conferring resistance via enzymatic detoxification:

  • Decomposition Pathways: Cell-free extracts from resistant strains decompose this compound into benzene, requiring NAD/NADP and thioglycolate at pH ~6 .
  • Research Implications: Resistance complicates long-term efficacy in field applications. Mitigation strategies include combining with dithiocarbamates (e.g., mancozeb) for enhanced fungicidal action .

Q. How do decomposition products of this compound influence experimental reproducibility in controlled studies?

Decomposition under varying conditions introduces variability:

  • Thermal Degradation: Heating above 108°C produces mercuric sulfide and mercury diphenyl, altering toxicity profiles .
  • Photolytic Breakdown: UV exposure in solution generates phenylmercuric sulfide, requiring dark storage to stabilize concentrations .
  • Methodological Adjustments: Use HPLC with ammonium acetate buffers (pH 6.5–7.5) to separate intact compounds from degradation byproducts .

Q. What analytical challenges arise when quantifying this compound in mixed environmental samples, and how are they resolved?

Co-occurring compounds (e.g., organic acids, heavy metals) interfere with detection:

  • Sample Preparation: Pre-treat with Chelex-100 resin to remove competing cations (e.g., Cu²⁺, Fe³⁺) .
  • Detection Methods:
    • Colorimetry: Limit of detection (LOD) of 0.05 mg/L using N-(1-naphthyl)-ethylenediamine for nitrite-derived complexes .
    • GC-MS: Derivatize with sodium tetraethylborate to form volatile ethylmercury species, achieving LOD <0.01 mg/L .

Q. How do solvent interactions affect the stability of this compound in experimental formulations?

Solvent polarity and pH significantly influence stability:

  • Organic Solvents: Dissolve in ethanol or chloroform for short-term use; avoid methanol due to esterification reactions .
  • Aqueous Solutions: Stabilize with ammonium acetate (pH 4–5) to prevent hydrolysis to phenylmercuric hydroxide .
  • Incompatibilities: Exclude reducing agents (e.g., ascorbic acid) and sulfides to avoid explosive thiomercury formation .

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